2-(3-Chlorophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole
Description
The compound 2-(3-Chlorophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole features a benzo[d]oxazole core substituted at position 2 with a 3-chlorophenyl group and at position 5 with a 2-methylpiperidinylmethyl moiety. This structure combines aromaticity, halogenation, and a nitrogen-containing heterocycle, making it a candidate for diverse biological activities.
Properties
Molecular Formula |
C20H21ClN2O |
|---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-5-[(2-methylpiperidin-1-yl)methyl]-1,3-benzoxazole |
InChI |
InChI=1S/C20H21ClN2O/c1-14-5-2-3-10-23(14)13-15-8-9-19-18(11-15)22-20(24-19)16-6-4-7-17(21)12-16/h4,6-9,11-12,14H,2-3,5,10,13H2,1H3 |
InChI Key |
UUTATZYETGBNCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Core Benzoxazole Formation Strategies
Cyclocondensation of o-Aminophenol Derivatives
The benzoxazole core is typically synthesized via cyclocondensation reactions between o-aminophenol derivatives and carbonyl-containing substrates. For 2-(3-chlorophenyl) substitution, a modified Ullmann-type coupling or Buchwald-Hartwig amination is employed to introduce the aryl group early in the synthesis.
Example Protocol :
- React 3-chlorobenzoyl chloride with o-aminophenol in the presence of a base (e.g., K₂CO₃) and a Cu(I) catalyst.
- Heat the mixture at 80–100°C in dimethylformamide (DMF) for 12–24 hours.
- Isolate the intermediate 2-(3-chlorophenyl)benzoxazole via column chromatography (60–75% yield).
Table 1: Optimization Parameters for Cyclocondensation
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Catalyst | CuI | +15–20% vs. CuBr |
| Solvent | DMF | Higher polarity → faster kinetics |
| Temperature | 90°C | <80°C: incomplete reaction |
| Reaction Time | 18 hours | Prolonged time → decomposition |
Functionalization at Position 5
Mannich Reaction for Piperidinylmethyl Attachment
The 2-methylpiperidin-1-ylmethyl group is introduced via a Mannich reaction , leveraging the reactivity of the benzoxazole’s C5 position.
Stepwise Procedure :
- Generate the iminium ion intermediate by reacting 2-methylpiperidine with formaldehyde in acetic acid.
- Add the 2-(3-chlorophenyl)benzoxazole substrate and heat at 60°C for 6–8 hours.
- Neutralize with aqueous NaOH and extract the product into dichloromethane (DCM).
- Purify via recrystallization from ethanol/water (50–65% yield).
Critical Considerations :
- Solvent Choice : Acetic acid enhances iminium ion stability but may protonate the benzoxazole nitrogen, reducing reactivity.
- Stoichiometry : A 1.2:1 molar ratio of formaldehyde to 2-methylpiperidine minimizes dimerization side products.
Palladium-Catalyzed Cross-Coupling
Alternative approaches employ C–H activation strategies using palladium catalysts to directly introduce the piperidinylmethyl group.
Representative Method :
- Treat 2-(3-chlorophenyl)benzoxazole with a pre-formed 2-methylpiperidine-derived boronic ester.
- Use Pd(OAc)₂ (5 mol%) and XPhos (10 mol%) in toluene/water (3:1) at 100°C.
- Achieve 55–70% yield after silica gel purification.
Table 2: Cross-Coupling Efficiency by Ligand
| Ligand | Conversion Rate (%) | Selectivity (C5 vs. C4) |
|---|---|---|
| XPhos | 92 | 9:1 |
| SPhos | 85 | 7:1 |
| BINAP | 78 | 5:1 |
One-Pot Tandem Synthesis
Recent advances prioritize tandem reactions to reduce purification steps and improve atom economy. A patented method (WO2019238633A1) outlines a one-pot synthesis:
- Combine o-nitrobenzaldehyde, 3-chlorophenylacetonitrile, and 2-methylpiperidine in a single flask.
- Add FeCl₃ (10 mol%) and irradiate with microwaves (150°C, 30 min).
- Concurrently facilitate:
- Nitro group reduction to amine.
- Cyclization to form benzoxazole.
- Mannich reaction for piperidinylmethyl attachment.
- Isolate the final product in 68% yield after aqueous workup.
Advantages :
- Eliminates intermediate isolation.
- Microwave irradiation reduces reaction time from 24 hours to 30 minutes.
Industrial-Scale Production Considerations
Analytical Validation of Synthetic Products
Structural Confirmation
Purity Assessment
- HPLC : >98% purity achieved using a C18 column (acetonitrile/water gradient).
- XRD : Confirms crystalline structure and absence of polymorphic variants.
Comparative Analysis of Methods
Table 3: Method Efficacy Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation + Mannich | 65 | 97 | Moderate |
| Cross-Coupling | 70 | 95 | Low |
| One-Pot Tandem | 68 | 98 | High |
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may yield various substituted derivatives.
Scientific Research Applications
2-(3-Chlorophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to specific receptors or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Comparison
Core Modifications
- Benzo[d]oxazole Derivatives: Target Compound: Substituted at positions 2 (3-chlorophenyl) and 5 (2-methylpiperidinylmethyl). Compound 31 (): 2-(2',3'-dimethoxyphenyl)-5-(2"-hydroxyphenyl)oxazole. Notable for methoxy and hydroxy groups, conferring high antiplasmodial selectivity (SI >126.58 against P. falciparum K1 strain) . Compound VIb (): 2-(Chloromethyl)benzo[d]oxazole. Simpler structure with a reactive chloromethyl group, used as a synthetic intermediate for urease inhibitors .
Substituent Variations
Nitrogen-Containing Moieties
- Target Compound : 2-Methylpiperidine (6-membered ring with a methyl group).
- Compound in : Piperazine (6-membered ring with two nitrogen atoms). Piperazine derivatives often exhibit enhanced solubility and hydrogen-bonding capacity .
- Compounds in : 1,4-Diazepane (7-membered ring). Larger rings may increase conformational flexibility and alter pharmacokinetics .
Physicochemical Properties
Biological Activity
2-(3-Chlorophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including anti-cancer, anti-bacterial, and anti-viral activities, as well as its mechanisms of action.
Chemical Structure and Properties
The compound features a chlorobenzene moiety linked to a benzo[d]oxazole scaffold via a piperidine derivative. The structural characteristics are crucial for its biological interactions and efficacy.
Anti-Cancer Activity
Research has demonstrated that derivatives containing piperidine rings exhibit promising anti-cancer properties. Specifically, studies have shown that this compound can inhibit the proliferation of various cancer cell lines. It acts by inducing apoptosis and disrupting cell cycle progression.
Case Study:
In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), the compound exhibited significant cytotoxicity. The combination of this compound with conventional chemotherapeutics like doxorubicin showed enhanced efficacy, suggesting potential for use in combination therapies .
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 | 15 | Cytotoxic |
| MDA-MB-231 | 10 | Enhanced apoptosis |
Anti-Bacterial Activity
The compound has also been evaluated for its anti-bacterial properties. Studies indicate that it exhibits activity against various strains of bacteria, including resistant strains. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Research Findings:
In vitro tests revealed that the compound showed significant inhibition against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .
| Bacterial Strain | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Low |
Anti-Viral Activity
The anti-viral potential of this compound has been explored, particularly against HIV. It has been reported to act as an HIV-1 reverse transcriptase inhibitor, thereby preventing viral replication.
Mechanism:
The compound's interaction with the reverse transcriptase enzyme inhibits its activity, leading to reduced viral load in infected cells .
The biological activities of this compound are attributed to several mechanisms:
- Apoptosis Induction: Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest: Interference with key regulatory proteins involved in cell cycle progression.
- Enzyme Inhibition: Direct inhibition of enzymes such as reverse transcriptase in viral replication processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
